![molecular formula C17H17N5O3 B2650106 (Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide CAS No. 2035003-70-2](/img/structure/B2650106.png)
(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide is a synthetic compound belonging to the acrylamide class. Its unique structure comprises a triazole ring fused with a pyrazine moiety, which is substituted with methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's structure can be broken down into several key functional groups:
- Triazole Ring : Known for its diverse biological activities.
- Pyrazine Moiety : Often associated with antimicrobial properties.
- Methoxy Substituents : These enhance solubility and bioactivity.
Biological Activities
Preliminary studies suggest that derivatives of this compound exhibit various biological activities:
-
Antimicrobial Activity :
- Compounds similar to this structure have shown significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, some triazolo[4,3-a]pyrazine derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .
- Anticancer Properties :
The biological efficacy of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The presence of nitrogen heterocycles may facilitate π-cation interactions with amino acid carbonyl groups in bacterial DNA gyrase, enhancing antibacterial effects .
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways including cell cycle arrest and mitochondrial dysfunction as evidenced by dose-dependent experiments and fluorescence staining assays .
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
Compound Name | Structural Features | Biological Activity | IC50 Values |
---|---|---|---|
8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine | Triazole and pyrazine rings | Antimicrobial | MIC: 32 μg/mL (S. aureus) |
3-(4-Methoxyphenyl)acrylamide | Acrylamide with phenolic substitution | Anticancer | IC50: 0.15 μM (MCF-7) |
N-(2-Hydroxyethyl)acrylamide | Simple acrylamide derivative | Polymerization | Not specified |
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to (Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide. For instance, derivatives of triazolo-pyrazine have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable compound from similar studies exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating strong anti-tumor activity and potential as a c-Met kinase inhibitor .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial applications. Studies on triazolo-pyrazine derivatives have reported antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes . The incorporation of methoxy groups may further enhance these properties by improving solubility and interaction with microbial targets.
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit key enzymes involved in cancer progression and microbial resistance, including c-Met kinase and various cytochrome P450 enzymes. Such inhibition can lead to reduced tumor growth and enhanced efficacy of existing treatments .
Synthetic Pathways and Structural Modifications
The synthesis of this compound can be achieved through several synthetic routes involving cyclization and substitution reactions under specific conditions. Advances in computational chemistry are aiding in optimizing these synthetic pathways to improve yield and reduce costs .
Potential for Drug Development
Given its diverse biological activities, this compound holds promise for drug development in oncology and infectious disease treatment. Its ability to target multiple pathways makes it a candidate for combination therapies that could enhance treatment efficacy while minimizing side effects.
Summary Table of Biological Activities
Compound | Biological Activity | IC50 Values | Target |
---|---|---|---|
This compound | Anticancer | 0.83 μM (A549), 0.15 μM (MCF-7) | c-Met kinase |
Triazolo-pyrazine derivatives | Antimicrobial | Varies | Staphylococcus aureus |
Similar triazole compounds | Enzyme inhibition | Varies | Cytochrome P450 |
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide, and how do reaction conditions influence yield?
- Methodology :
- Oxidative cyclization : Hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite in ethanol, achieving yields up to 73% under room temperature conditions (3 h reaction time) .
- Heterocyclization : Refluxing with diethyl oxalate in THF, followed by fluoroacylation with trifluoroethyl acetate in dioxane, is effective for fused triazolo-pyrazine systems .
- Key parameters : Solvent choice (e.g., ethanol for green synthesis), temperature (room vs. reflux), and oxidant (e.g., NaOCl vs. Cr(VI)) significantly impact regioselectivity and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d6 resolves methoxy groups (δ 3.66 ppm for CH3) and acrylamide geometry (Z/E isomerism via coupling constants) .
- IR : Peaks at ~1716 cm⁻¹ confirm carbonyl groups in triazolopyrazinones .
- X-ray crystallography : Resolves fused heterocyclic systems and confirms stereochemistry .
Q. What are the key pharmacophores in this acrylamide-triazolopyrazine hybrid, and how do they influence target binding?
- Structural insights :
- The 8-methoxy group on the triazolo[4,3-a]pyrazine enhances solubility and π-stacking with aromatic residues in enzyme pockets .
- The (Z)-acrylamide moiety enables covalent binding to cysteine residues in kinases or proteases, as seen in related acrylamide-based inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across assay platforms?
- Strategies :
- Assay replication : Validate results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acrylamide) that may interfere with activity .
- Computational docking : Compare binding poses in different protein conformations to explain variability .
Q. What retrosynthetic strategies are recommended for generating analogs with improved metabolic stability?
- Approach :
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (enhances lipophilicity) or morpholine (improves solubility) .
- Scaffold hopping : Replace the triazolo[4,3-a]pyrazine core with triazolo[3,4-b]thiadiazoles, which show better pharmacokinetic profiles in related compounds .
- Retrosynthetic tools : Use Pistachio/Reaxys databases to prioritize feasible routes, focusing on late-stage diversification of the acrylamide moiety .
Q. What experimental designs mitigate low yields in the final acrylamide coupling step?
- Optimization :
- Coupling agents : Replace CDI with HATU/DIPEA for higher efficiency in amide bond formation .
- Temperature control : Perform reactions at 0–5°C to suppress racemization of the acrylamide .
- Purification : Use alumina plugs or preparative HPLC to remove unreacted hydrazine intermediates .
Q. How does stereochemistry (Z vs. E) of the acrylamide group affect target selectivity?
- Analysis :
- Synthesis : Separate isomers via chiral HPLC or recrystallization .
- Activity profiling : Test isomers against kinase panels (e.g., KCNQ2) to identify stereospecific interactions .
- MD simulations : Compare hydrogen-bonding patterns of Z/E isomers in binding pockets .
Q. Methodological Tables
Table 1 : Comparison of Synthetic Routes for Triazolo[4,3-a]Pyrazine Cores
Table 2 : Key SAR Insights for Acrylamide-Triazolopyrazine Derivatives
属性
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-5-3-4-12(10-13)6-7-15(23)19-11-14-20-21-16-17(25-2)18-8-9-22(14)16/h3-10H,11H2,1-2H3,(H,19,23)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBAGKFCHQWDLJ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。